An In-depth Technical Guide to tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride (CAS 189819-75-8)
An In-depth Technical Guide to tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride (CAS 189819-75-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, a key chemical intermediate. It covers its chemical and physical properties, applications in research and development, representative experimental protocols, and essential safety and handling information.
Core Properties and Identification
tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is a mono-Boc-protected diamine derivative widely used as a versatile building block in organic synthesis. Its structure, featuring a piperidine ring with a free primary amine at the 4-position and a nitrogen atom protected by the tert-butoxycarbonyl (Boc) group, makes it an invaluable intermediate in the construction of complex molecules, particularly within the pharmaceutical industry.[1][2][3] The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.[1]
Physical and Chemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 189819-75-8 | [2][4] |
| Molecular Formula | C₁₀H₂₀N₂O₂ · HCl | [4] |
| Molecular Weight | 236.74 g/mol | [4][5] |
| Appearance | Powder | |
| Purity | Typically ≥97-98% | [2] |
| Boiling Point | 277.3°C at 760 mmHg (for free base) | [6] |
| InChI Key | KLOQZAJAQQKCNC-UHFFFAOYSA-N | [5] |
| SMILES | Cl[H].CC(C)(C)OC(=O)N1CCC(N)CC1 |
Computed Molecular Descriptors
These values are computationally derived and provide insight into the molecule's behavior in biological and chemical systems.
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area | 55.6 Ų | [5][7] |
| Hydrogen Bond Donor Count | 3 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [7][8] |
| Rotatable Bond Count | 2 | [7] |
| Complexity | 203 | [5][7] |
Applications in Research and Drug Development
The unique bifunctional nature of this molecule, with one protected and one reactive amine, allows for selective chemical transformations, making it a staple in medicinal chemistry.[2] Its versatile structure can be incorporated into a wide variety of molecular scaffolds to develop novel therapeutic agents.[3]
Key application areas include:
-
Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1][2]
-
Peptide Chemistry: The Boc-protected amine allows for its use in peptide synthesis, enabling selective reactions and improving the efficiency of forming complex peptides.[1][2]
-
HIV Research: The piperidine moiety is a key component in the synthesis of CCR5 antagonists, which have shown potent anti-HIV-1 activity.[9]
-
Cannabinoid Receptor Ligands: It is used in the synthesis of diphenyl purine derivatives that act as peripherally selective cannabinoid receptor 1 (CB1) antagonists.[9]
-
Agrochemicals and Materials Science: Beyond drug discovery, it serves as an intermediate in the production of agrochemicals and in the development of advanced polymers, such as those used in drug delivery systems.[1][2]
Experimental Protocols & Workflows
While specific reaction conditions are substrate-dependent, the following sections outline representative protocols for the synthesis of the parent compound and its subsequent use in a common synthetic transformation.
Representative Synthesis Pathway
A common method for synthesizing the free base, 1-Boc-4-aminopiperidine, involves a two-step process starting from 4-piperidinecarboxamide. The final hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
A patent describes a method involving the Boc-protection of 4-piperidinecarboxamide followed by a Hofmann rearrangement to yield the desired amine.[10]
Methodology:
-
Boc Protection: 4-piperidinecarboxamide is dissolved in an aqueous solution with triethylamine.[10] Di-tert-butyl dicarbonate is added dropwise at room temperature (20-25°C), and the reaction is stirred for 8-10 hours.[10] After reaction completion, the pH is adjusted, and the product, 1-Boc-4-piperidinecarboxamide, is isolated via extraction and crystallization.[10]
-
Hofmann Rearrangement: The intermediate amide is added to a cold solution of bromine in aqueous sodium hydroxide.[10] The mixture is then heated to reflux for 3-5 hours.[10] After cooling and pH adjustment, the final product (free base) is extracted and can be purified by crystallization.[10]
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride. The resulting precipitate is collected by filtration and dried.
General Workflow for Amide Coupling
A primary application of this building block is in amide bond formation, where the free amine at the C4 position acts as a nucleophile. The following workflow illustrates a typical amide coupling reaction.
Methodology:
-
Preparation: The hydrochloride salt is typically converted to the free base in situ or prior to the reaction by treatment with a suitable base (e.g., triethylamine, DIPEA) and removal of the resulting ammonium salt.
-
Activation: A carboxylic acid is dissolved in an anhydrous aprotic solvent (e.g., DMF, DCM), followed by the addition of a peptide coupling agent (e.g., HATU, HBTU, EDC/HOBt) to form an activated intermediate.
-
Coupling: The free amine (tert-Butyl 4-aminopiperidine-1-carboxylate) and a non-nucleophilic base (e.g., DIPEA) are added to the activated carboxylic acid solution.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography, to yield the desired amide.
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting. The following information is derived from safety data sheets (SDS).
Hazard Identification:
-
Acute Oral Toxicity: Category 4.[11]
-
Skin Corrosion/Irritation: Category 1B.[11]
-
Serious Eye Damage/Irritation: Category 1.[11]
Handling and Personal Protective Equipment (PPE):
-
Use only under a chemical fume hood to avoid inhalation.[11]
-
Wear appropriate protective gear, including chemical safety goggles conforming to EN166, chemical-resistant gloves (inspected prior to use), and a lab coat.[11][12]
-
Avoid formation and inhalation of dust.[11][13] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
-
Wash hands thoroughly after handling and before breaks.[11]
Storage and Stability:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]
-
The compound is stable under normal storage conditions.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11][12]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. echemi.com [echemi.com]
- 8. 4-(tert-Butoxycarbonylamino)piperidine hydrochloride | C10H21ClN2O2 | CID 2756028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 10. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. peptide.com [peptide.com]
- 13. zycz.cato-chem.com [zycz.cato-chem.com]
